[5-(6-Amino-9H-purin-9-yl)furan-2-yl]methanol
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Overview
Description
2-Furanmethanol, 5-(6-amino-9H-purin-9-yl)- is a chemical compound with the molecular formula C10H9N5O2 and a molecular weight of 231.21 g/mol This compound is characterized by the presence of a furan ring and a purine moiety, which are linked through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, 5-(6-amino-9H-purin-9-yl)- typically involves the reaction of a furan derivative with a purine derivative under specific conditions. One common method involves the use of a furanmethanol precursor, which is reacted with a purine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Furanmethanol, 5-(6-amino-9H-purin-9-yl)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Furanmethanol, 5-(6-amino-9H-purin-9-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan and purine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furan and purine products.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan or purine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and purine derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated furan and purine compounds .
Scientific Research Applications
2-Furanmethanol, 5-(6-amino-9H-purin-9-yl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific diseases.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Furanmethanol, 5-(6-amino-9H-purin-9-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan and purine moieties play a crucial role in these interactions, allowing the compound to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions .
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanol: A simpler compound with only the furan ring and methanol group.
6-Amino-9H-purine: A purine derivative with an amino group at the 6-position.
5-(6-Amino-9H-purin-9-yl)-2-furanmethanol: A structural isomer with a different arrangement of the furan and purine moieties
Uniqueness
2-Furanmethanol, 5-(6-amino-9H-purin-9-yl)- is unique due to its combination of furan and purine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
61130-78-7 |
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Molecular Formula |
C10H9N5O2 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)furan-2-yl]methanol |
InChI |
InChI=1S/C10H9N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h1-2,4-5,16H,3H2,(H2,11,12,13) |
InChI Key |
PCVSGOKFMHYKSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)N2C=NC3=C(N=CN=C32)N)CO |
Origin of Product |
United States |
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